molecular formula C21H17N3O2 B2700563 N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 1280926-65-9

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide

Katalognummer: B2700563
CAS-Nummer: 1280926-65-9
Molekulargewicht: 343.386
InChI-Schlüssel: QIYNDOBDPUVKNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a cyanomethyl group, and a dihydropyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium on carbon (Pd/C), and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of mechanochemical methods, such as ball milling, has also been explored to minimize solvent use and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as Pd/C.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with Pd/C, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide exhibits several pharmacological properties:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Studies have indicated that it may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
  • Antimicrobial Properties : Preliminary investigations have revealed activity against various microbial strains, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : The compound has demonstrated selective cytotoxic effects on certain cancer cell lines, making it a candidate for further development in cancer therapy.

Medicinal Chemistry

The synthesis of this compound has been explored for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance its biological activity and selectivity.

Structure-Activity Relationship (SAR) Studies

Research focusing on the SAR of this compound has provided insights into how structural variations influence its biological properties. This information is vital for optimizing the compound for therapeutic applications.

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it may act as an inhibitor of specific enzymes involved in disease pathways.

Case Studies

Several studies have documented the efficacy of this compound:

Study FocusMethodologyKey Findings
Antioxidant ActivityIn vitro assaysSignificant reduction in oxidative stress markers
Anti-inflammatory EffectsCytokine profilingDecreased levels of TNF-alpha and IL-6
Antimicrobial EfficacyMIC determination against bacteriaEffective against Staphylococcus aureus
CytotoxicityCell viability assays on cancer linesInduced apoptosis in breast and lung cancer cells

Wirkmechanismus

The mechanism of action of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₆H₁₅N₃O
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 1375250-95-5

The chemical structure features a dihydropyridine core with various substituents that contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • AMPA and Kainate Receptor Inhibition : The compound has demonstrated inhibitory effects on AMPA and kainate receptors, which are critical in neurotransmission and implicated in various neurological disorders .
  • Antiviral Activity : It has shown promising antiviral properties, particularly against HIV-1 integrase, indicating potential use in antiretroviral therapies. Studies reveal that certain derivatives exhibit low micromolar inhibition concentrations (IC50 values) against integrase enzymes .
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, potentially through apoptosis induction in cancer cells. The presence of the benzyl group and the dihydropyridine structure may enhance its interaction with cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AMPA/Kainate InhibitionSignificant inhibition
Antiviral ActivityIC50 values ranging from 1.18 to 1.77 μM
Anticancer ActivityInduction of apoptosis

Case Study 1: Antiviral Efficacy

A study published in 2023 evaluated the antiviral efficacy of various pyridine derivatives, including this compound. The results indicated that compounds with specific substitutions showed enhanced activity against HIV integrase, with the best-performing derivative achieving an IC50 of 1.18 μM against the enzyme .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological applications, the compound was tested for its ability to modulate AMPA receptor activity. The results demonstrated a dose-dependent inhibition of receptor activity, suggesting potential applications in treating conditions like epilepsy or neurodegenerative diseases .

Eigenschaften

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c22-13-14-24(15-16-7-3-1-4-8-16)21(26)18-11-12-19(23-20(18)25)17-9-5-2-6-10-17/h1-12H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYNDOBDPUVKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.